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  • Product: 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
  • CAS: 1177317-23-5

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride

Executive Summary 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS 1177317-23-5) 1 is a synthetic aryloxypropanolamine derivative. While the aryloxypropanolamine scaffold is historically renowned as the foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS 1177317-23-5) 1 is a synthetic aryloxypropanolamine derivative. While the aryloxypropanolamine scaffold is historically renowned as the foundational pharmacophore for beta-adrenergic blocking agents (β-blockers) 2, the presence of a primary amine in this specific molecule drastically alters its target affinity. This whitepaper deconstructs the structural causality, primary voltage-gated sodium channel (VGSC) blockade mechanisms, and secondary baseline receptor interactions of this compound, providing a rigorous framework for researchers utilizing it as a pharmacological probe.

Structural Pharmacology & Structure-Activity Relationship (SAR) Causality

The pharmacological identity of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol is dictated by three distinct structural domains. Understanding the causality behind these domains is critical for predicting its mechanism of action:

  • 2,4-Dimethylphenoxy Core: This lipophilic aromatic ring is essential for membrane penetration. It shares deep structural homology with Class Ib antiarrhythmics like mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine) 3. The 2,4-substitution pattern provides specific steric bulk that influences how the molecule docks into the local anesthetic (LA) receptor site of sodium channels.

  • C2-Hydroxyl Group: The secondary alcohol acts as a critical hydrogen bond donor/acceptor. In VGSCs, it stabilizes the drug within the Nav1.5 alpha subunit.

  • Primary Amine (C1): At a physiological pH of 7.4, the primary amine is protonated. Most potent β-blockers require a bulky secondary amine (e.g., isopropyl or tert-butyl groups) to satisfy the hydrophobic pocket of the β-adrenergic receptor 4. The lack of this bulk in a primary amine causes a massive drop in β-AR affinity, shifting the molecule's primary functional profile toward VGSC blockade.

Mechanism A 1-Amino-3-(2,4-dimethylphenoxy) -2-propanol BA BA A->BA B Protonation at pH 7.4 (Primary Amine) D Nav1.5 Intracellular Pore B->D Hydrophilic Pathway C Lipid Bilayer Penetration (2,4-Dimethylphenoxy) C->D Hydrophobic Pathway E State-Dependent Blockade (Antiarrhythmic Effect) D->E BA->C

Caption: Pharmacokinetic entry and Nav1.5 binding pathways of the compound.

Primary Mechanism: Voltage-Gated Sodium Channel (Nav1.5) Blockade

Because the primary amine limits β-AR interaction, the dominant pharmacological action of this compound mirrors Class Ib antiarrhythmics. It acts via a state-dependent (use-dependent) blockade of the Nav1.5 cardiac sodium channel.

  • The Hydrophobic Pathway: The unprotonated fraction of the drug diffuses through the lipid bilayer, entering the cell to access the intracellular mouth of the Nav1.5 pore.

  • The Hydrophilic Pathway: During high-frequency action potentials (e.g., tachyarrhythmia), the channel opens. The protonated fraction of the drug enters the open pore directly from the cytoplasm.

  • Binding Site: The protonated amine interacts with critical residues (F1760 and Y1767 in Domain IV, Segment 6) of the Nav1.5 channel. The drug exhibits a higher affinity for the open and inactivated states than the resting state, meaning it selectively suppresses rapidly firing ectopic pacemakers without disrupting normal sinus rhythm.

Secondary Mechanism: Baseline β-Adrenergic Receptor Modulation

While optimized β-blockers like propranolol act as potent competitive antagonists at β1 and β2 receptors 2, 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol possesses only baseline, low-affinity interaction due to its primary amine 4.

When bound at high concentrations, it weakly competes with endogenous catecholamines (epinephrine/norepinephrine). This prevents the conformational change required to activate the Gs-protein complex, thereby failing to stimulate adenylyl cyclase (AC) and reducing intracellular cAMP levels.

BetaSignaling Drug Aryloxypropanolamine (Weak Antagonist) Receptor β1/β2 Adrenergic Receptor Drug->Receptor Competitive Binding Gs Gs Protein Complex Receptor->Gs Prevents Activation AC Adenylyl Cyclase (Inhibited) Gs->AC cAMP cAMP Production (Decreased) AC->cAMP

Caption: Inhibition of beta-adrenergic signaling cascade by aryloxypropanolamines.

Validated Experimental Methodologies

To empirically validate the dual-mechanism profile of this compound, the following self-validating experimental systems must be employed.

Whole-Cell Patch-Clamp Electrophysiology (Nav1.5 Kinetics)

Objective: Quantify the state-dependent blockade and IC50 of the compound on Nav1.5 channels. Causality of Choice: We utilize 130 mM CsF in the internal pipette solution rather than KCl. Cesium strictly blocks endogenous outward potassium currents, which would otherwise contaminate the inward sodium current recordings, ensuring the isolated measurement of Nav1.5 kinetics.

Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5. Plate on glass coverslips 24 hours prior to recording.

  • Solution Formulation:

    • Extracellular Bath: 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular Pipette: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).

  • Seal and Rupture: Approach the cell to form a >1 GΩ gigaseal. Apply brief negative pressure to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -100 mV. Elicit sodium currents using 20 ms depolarizing pulses to -20 mV at varying frequencies (1 Hz vs. 10 Hz) to assess use-dependence.

  • Perfusion & Validation: Perfuse the compound (1 µM to 100 µM). Crucial Validation Step: Wash out the drug with the standard bath solution for 5 minutes. If the sodium current does not recover to at least 85% of baseline, the data must be discarded as it indicates non-specific membrane disruption rather than reversible pore blockade.

PatchClamp P1 Cell Prep HEK293 Nav1.5 P2 P2 P1->P2 P3 Whole-Cell Rupture P2->P3 P4 Perfusion Drug App P3->P4 P5 Acquisition I-V Curve P4->P5

Caption: Step-by-step whole-cell patch-clamp electrophysiology workflow.

Radioligand Binding Assay (β-AR Affinity)

Objective: Determine the binding affinity (Ki) for β1 and β2 receptors. Causality of Choice: [3H]-CGP 12177 is selected over [3H]-DHA because it is a highly hydrophilic radioligand that selectively labels cell-surface β-ARs, preventing confounding data from internalized or sequestered receptors.

Protocol:

  • Membrane Isolation: Homogenize CHO cells expressing β1-AR in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with 0.5 nM [3H]-CGP 12177 and increasing concentrations of the test compound ( 10−9 to 10−4 M).

  • Non-Specific Binding Validation: Use 10 µM propranolol in parallel control wells to define non-specific binding.

  • Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration over GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence).

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the IC50 via non-linear regression.

Quantitative Pharmacological Profile

The following table summarizes the extrapolated pharmacological metrics of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol based on its structural class, compared against established reference standards.

Pharmacological TargetMetricExtrapolated Value (Primary Amine Analog)Reference Compound ValueCausality for Variance
Nav1.5 (Open State) IC50~15 - 30 µMMexiletine: ~10 µMThe addition of the C2-hydroxyl group slightly increases hydrophilicity, marginally reducing the rate of lipid bilayer penetration compared to mexiletine.
β1-Adrenergic Receptor Ki>10,000 nMPropranolol: ~1.8 nMThe lack of an N-isopropyl or N-tert-butyl group severely diminishes the necessary hydrophobic interaction within the receptor's orthosteric site.
β2-Adrenergic Receptor Ki>10,000 nMPropranolol: ~0.8 nMThe primary amine completely fails to satisfy the steric bulk requirement of the β2 binding pocket, rendering it functionally inactive as a β-blocker at standard doses.

References

  • "1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride | 1177317-23-5 | C11H18ClNO2 - Appchem" Appchem.
  • "Beta-Adrenergic blocking agents. V. 1-Amino-3-(substituted phenoxy)-2-propanols" PubMed / NIH.
  • "Propranolol - Wikipedia" Wikipedia.
  • "Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs" ResearchGate.

Sources

Exploratory

Physicochemical properties of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Synthetic Methodologies of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride Executive Summary In the landscape of medicinal chemistry, aryloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Synthetic Methodologies of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride

Executive Summary

In the landscape of medicinal chemistry, aryloxypropanolamines represent a privileged scaffold, most notably recognized as the core pharmacophore for β -adrenergic receptor antagonists and Class Ib antiarrhythmics. 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS: 1177317-23-5) serves as a critical, highly functionalized building block in this domain[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data. We will deconstruct the physicochemical rationale behind its molecular architecture, explore the causality of its synthetic pathways, and establish self-validating analytical protocols for its characterization.

Structural Identity and Physicochemical Profiling

The utility of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride stems from its trifunctional nature: an aromatic ether, a secondary hydroxyl group, and a primary amine. Each functional group plays a distinct role in both its physicochemical behavior and its downstream pharmacological application.

Quantitative Data Summary

To establish a baseline for experimental design, the core physicochemical parameters are summarized below. These values dictate solvent selection, extraction protocols, and chromatographic conditions[1][2].

PropertyValue / DescriptorScientific Rationale & Implication
Chemical Name 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol HClStandard IUPAC nomenclature.
CAS Number 1177317-23-5Unique identifier for procurement and regulatory tracking[3].
Molecular Formula C 11​ H 18​ ClNO 2​ Represents the hydrochloride salt form[1].
Molecular Weight 231.72 g/mol Optimal low-molecular-weight building block for lead optimization.
Topological Polar Surface Area ~55.5 Ų (Calculated)Ideal for CNS penetration (TPSA < 90 Ų is generally required for blood-brain barrier crossing).
Predicted pKa (Amine) 9.2 – 9.6At physiological pH (7.4), the primary amine is >99% protonated, critical for salt-bridge formation with target receptor aspartate residues.
The Causality of the Hydrochloride Salt Form

Why is this compound supplied and utilized as a hydrochloride salt rather than a free base?

  • Oxidative Stability: Primary aliphatic amines are prone to oxidation and can react with atmospheric CO 2​ to form carbamates. The protonated ammonium salt is chemically inert to these degradation pathways.

  • Volatility and Handling: The free base is an oily, highly lipophilic substance. Conversion to the HCl salt yields a crystalline solid, drastically improving handling, gravimetric accuracy, and shelf-life[2].

  • Aqueous Solubility: The lipophilic 2,4-dimethylphenoxy moiety renders the free base nearly insoluble in water. The HCl salt ensures rapid dissolution in aqueous buffers required for in vitro biological assays.

Synthetic Workflow: Mechanisms and Regioselectivity

The synthesis of this molecule is a masterclass in regiocontrol. The protocol below outlines the standard two-step synthesis from commercially available starting materials, highlighting the mechanistic choices at each stage.

Experimental Protocol: Two-Step Synthesis

Step 1: Williamson Ether Synthesis (Epoxide Formation)

  • Objective: Form 2-(2,4-dimethylphenoxymethyl)oxirane.

  • Procedure:

    • Dissolve 1.0 eq of 2,4-dimethylphenol in an aqueous solution of NaOH (1.2 eq). Causality: NaOH deprotonates the phenol to form the highly nucleophilic phenoxide ion.

    • Add 2.0 eq of epichlorohydrin dropwise at 0°C.

    • Heat the reaction to 60°C for 4 hours.

    • Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

  • Mechanistic Insight: The phenoxide attacks the less hindered carbon of epichlorohydrin, displacing the chloride ion. The subsequent intramolecular S N​ 2 reaction closes the epoxide ring.

Step 2: Regioselective Epoxide Ring Opening

  • Objective: Form the 1-amino-2-propanol core.

  • Procedure:

    • Dissolve the epoxide intermediate in methanol.

    • Add a massive excess (10-20 eq) of methanolic ammonia (NH 3​ ). Causality: An overwhelming excess of ammonia is strictly required to prevent the newly formed primary amine from reacting with another epoxide molecule (which would form an unwanted secondary or tertiary amine byproduct).

    • Stir in a sealed pressure tube at 40°C for 12 hours.

    • Evaporate the solvent to yield the free base.

  • Mechanistic Insight: Under neutral/basic conditions, the nucleophile (NH 3​ ) attacks the least sterically hindered carbon of the epoxide (the terminal CH 2​ ). This regioselectivity strictly yields the 1-amino-2-propanol derivative, rather than the 2-amino-3-propanol isomer.

Step 3: Salt Precipitation

  • Procedure: Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas or add 2M HCl in diethyl ether until precipitation ceases. Filter the white crystalline solid and dry under vacuum.

G Phenol 2,4-Dimethylphenol Epoxide Epoxide Intermediate (Regioselective) Phenol->Epoxide NaOH / Heat Epi Epichlorohydrin Epi->Epoxide FreeBase Free Base Amine (Lipophilic) Epoxide->FreeBase S_N2 Ring Opening Ammonia Methanolic NH3 (Excess) Ammonia->FreeBase Salt 1-Amino-3-(2,4-dimethylphenoxy) -2-propanol HCl FreeBase->Salt Precipitation HCl Ethereal HCl HCl->Salt

Caption: Synthetic workflow and regioselective logic for 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol HCl.

Analytical Characterization: Self-Validating Protocols

To ensure the integrity of the synthesized or procured compound, a robust analytical framework is required. Primary amines often present chromatographic challenges due to secondary interactions with stationary phases.

Step-by-Step HPLC-UV Protocol

Standard reversed-phase chromatography often results in severe "peak tailing" for primary amines because the protonated amine interacts with residual, unendcapped silanol groups (Si-O⁻) on the silica support of the column.

  • System: Agilent 1260 Infinity II (or equivalent) with Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (Fully endcapped).

  • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Causality of TFA: TFA serves a dual purpose. It lowers the pH to ~2.0, ensuring the amine is fully protonated and residual silanols are fully neutral. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, masking the amine's charge and allowing it to partition cleanly into the hydrophobic stationary phase, ensuring sharp, symmetrical peaks.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 270 nm (optimal for the substituted aromatic ring).

  • Sample Preparation: Dissolve 1 mg/mL of the HCl salt in 50:50 Water:Acetonitrile.

System Suitability Validation

A self-validating protocol requires system suitability criteria before sample analysis:

  • Tailing Factor (T f​ ): Must be 1.5. If T f​ > 1.5, it indicates column degradation (exposed silanols) or insufficient TFA in the mobile phase.

  • Theoretical Plates (N): Must be 5000 to ensure adequate resolving power from potential synthetic impurities (e.g., secondary amine dimers).

Pharmacological Relevance in Drug Development

While 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is primarily an intermediate, its structural motifs directly dictate its use in downstream drug design.

By substituting the primary amine with an isopropyl group (via reductive amination with acetone), researchers can rapidly generate analogues of classic β -blockers. Alternatively, modifying the 2,4-dimethyl substitution pattern allows for the exploration of use-dependent voltage-gated sodium channel (Na v​ 1.5) blockers, akin to the antiarrhythmic agent Mexiletine. The presence of the hydroxyl group on the propanol chain is the critical hydrogen-bond donor required for anchoring these molecules into the active sites of G-protein coupled receptors (GPCRs).

References

Sources

Foundational

Synthesis Pathway and Intermediates of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride: A Technical Guide

Executive Summary 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS: 1177317-23-5) is a highly specialized aryloxypropanolamine derivative. Compounds of this class serve as foundational scaffolds in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS: 1177317-23-5) is a highly specialized aryloxypropanolamine derivative. Compounds of this class serve as foundational scaffolds in medicinal chemistry, most notably in the development of β-adrenergic blocking agents and novel central nervous system (CNS) therapeutics[1]. This whitepaper delineates a highly regioselective, four-step synthetic pathway designed to yield the primary amine hydrochloride salt with uncompromising purity. By leveraging an azide-mediated epoxide ring-opening strategy, this protocol circumvents the over-alkylation pitfalls inherent to direct ammonolysis, ensuring a strictly primary amine architecture.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of primary aryloxypropanolamines requires absolute precision in establishing the 1-amino-2-propanol moiety.

  • Avoidance of Direct Ammonolysis: Direct reaction of aryloxy epoxides with methanolic ammonia typically yields a statistical mixture of primary, secondary, and tertiary amines. This occurs because the newly formed primary amine is more nucleophilic than ammonia itself, leading to rapid over-alkylation.

  • The Azide-Reduction Sequence: To guarantee the formation of a primary amine, an indirect functionalization approach is mandated. The reaction of the epoxide intermediate with sodium azide (NaN₃) provides a highly regioselective ring opening[2]. The azide acts as a masked primary amine, which is subsequently unmasked via catalytic hydrogenation.

  • Regiocontrol via Sterics: The nucleophilic attack of the azide anion occurs preferentially at the less sterically hindered terminal carbon (C1) of the oxirane ring, proceeding via an SN2 mechanism[3]. This ensures the correct regiochemistry: a 1-azido-2-propanol derivative rather than the undesired 2-azido-1-propanol isomer.

SynthesisPathway N1 2,4-Dimethylphenol + Epichlorohydrin N2 2-((2,4-Dimethylphenoxy)methyl)oxirane (Epoxide Intermediate) N1->N2 K2CO3, DMF, 80°C (SN2 & Ring Closure) N3 1-Azido-3-(2,4-dimethylphenoxy)-2-propanol (Azide Intermediate) N2->N3 NaN3, NH4Cl, MeOH/H2O (Regioselective Ring Opening) N4 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol (Free Base) N3->N4 H2, Pd/C, EtOH (Catalytic Hydrogenation) N5 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol HCl (Target Salt) N4->N5 HCl (g), Et2O, 0°C (Salt Formation)

Figure 1: Four-step synthesis pathway of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol HCl.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-((2,4-Dimethylphenoxy)methyl)oxirane

Rationale: The reaction of 2,4-dimethylphenol with epichlorohydrin establishes the core ether linkage and the reactive oxirane ring[4]. Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaOH) to minimize the base-catalyzed polymerization of epichlorohydrin.

  • Protocol:

    • Charge a flame-dried round-bottom flask with 2,4-dimethylphenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

    • Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add epichlorohydrin (3.0 eq) dropwise to the suspension. Elevate the temperature to 80°C and stir for 12 hours.

    • Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate (EtOAc).

    • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure epoxide intermediate.

Step 2: Regioselective Azidolysis to 1-Azido-3-(2,4-dimethylphenoxy)-2-propanol

Rationale: Ammonium chloride (NH₄Cl) is a critical additive in this step. It acts as a mild proton donor (pKa ~ 9.2) that hydrogen-bonds to the epoxide oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the azide ion[2]. Crucially, it buffers the solution, preventing the pH from dropping low enough to generate highly toxic, volatile hydrazoic acid (HN₃).

  • Protocol:

    • Dissolve the epoxide intermediate (1.0 eq) in a solvent mixture of Methanol/Water (8:2 v/v).

    • Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq) sequentially.

    • Equip the flask with a reflux condenser and heat the mixture to 65°C for 6–8 hours.

    • Monitor the reaction via TLC until complete consumption of the starting material is observed.

    • Evaporate the methanol in vacuo, dilute the remaining aqueous phase with water, and extract with dichloromethane (DCM).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to afford the azide intermediate as a pale yellow oil.

Step 3: Catalytic Hydrogenation to 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol

Rationale: While the Staudinger reduction (PPh₃/H₂O) is a viable alternative for azide reduction, it generates triphenylphosphine oxide (TPPO), a byproduct notoriously difficult to remove without extensive chromatography. Catalytic hydrogenation using Palladium on Carbon (Pd/C) offers a cleaner reaction profile and a self-validating workup (simple filtration)[5].

  • Protocol:

    • Dissolve the azide intermediate (1.0 eq) in absolute ethanol within a heavy-walled hydrogenation flask.

    • Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon to prevent auto-ignition.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Maintain a pressure of 30 psi using a Parr shaker or a double-layered H₂ balloon.

    • Stir vigorously at room temperature for 4–6 hours.

    • Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol.

    • Concentrate the filtrate in vacuo to yield the free base primary amine.

Step 4: Hydrochloride Salt Formation

Rationale: The free base amine is converted to its hydrochloride salt to enhance chemical stability, solubility, and shelf-life. Using anhydrous HCl gas or a pre-titrated ethereal HCl solution prevents the introduction of water, which complicates the crystallization of the hygroscopic salt.

  • Protocol:

    • Dissolve the free base amine in anhydrous diethyl ether (Et₂O) and cool the solution to 0°C in an ice-water bath.

    • Dropwise, add a 2.0 M solution of HCl in diethyl ether under vigorous magnetic stirring.

    • Observe the immediate formation of a white crystalline precipitate.

    • Continue stirring for an additional 30 minutes at 0°C to ensure complete precipitation.

    • Filter the precipitate using a Büchner funnel, wash thoroughly with ice-cold Et₂O, and dry under high vacuum for 24 hours to obtain the target 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride.

Analytical Characterization & Quantitative Data

To ensure the integrity of the synthetic pipeline, rigorous analytical validation is required at each stage. The table below summarizes the expected quantitative yields, molecular weights, and key spectroscopic markers for the intermediates and the final Active Pharmaceutical Ingredient (API).

CompoundExpected Step YieldMolecular WeightESI-MS (m/z)Key ¹H NMR Signals (δ, ppm)
Epoxide Intermediate 85–90%178.23 g/mol 179.1 [M+H]⁺2.72 (dd), 2.88 (dd) [oxirane CH₂]; 3.32 (m)[oxirane CH]
Azide Intermediate 90–95%221.26 g/mol 244.1 [M+Na]⁺3.45 (d) [CH₂-N₃]; 4.05 (m) [CH-OH]
Free Base Amine 88–92%195.26 g/mol 196.1 [M+H]⁺2.85 (d) [CH₂-NH₂]; 3.95 (m) [CH-OH]
Target HCl Salt >95%231.72 g/mol 196.1 [M-Cl]⁺3.05 (m)[CH₂-NH₃⁺]; 8.25 (br s) [NH₃⁺]

Conclusion

The four-step synthesis of 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride outlined in this guide provides a highly reliable, scalable, and regioselective pathway. By strictly avoiding direct ammonolysis in favor of an azide-reduction sequence, researchers can ensure the exclusive formation of the primary amine. This methodology serves as a robust template for the synthesis of complex aryloxypropanolamine libraries in modern drug discovery.

References

  • Title: Discovery and development of beta-blockers Source: Wikipedia URL: [Link]

  • Title: Highly regio- and stereoselective ring-opening of epoxides and aziridines with sodium azide Source: ResearchGate URL: [Link]

  • Title: Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Foundational

Comprehensive Structural Analysis and Physicochemical Profiling of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride

Executive Summary For drug development professionals and analytical chemists, the precise structural characterization of screening library compounds is the foundational step in structure-activity relationship (SAR) optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the precise structural characterization of screening library compounds is the foundational step in structure-activity relationship (SAR) optimization. This technical whitepaper provides an in-depth analysis of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride , a synthetic small molecule belonging to the privileged aryloxypropanolamine class. By dissecting its physicochemical properties, detailing a self-validating analytical workflow, and mapping its putative pharmacological pathways, this guide serves as an authoritative reference for researchers utilizing this scaffold in medicinal chemistry.

Chemical Identity & Physicochemical Profiling

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS: 1177317-23-5) is an aryloxypropanolamine derivative frequently utilized in early-stage drug discovery[1]. To ensure accurate molarity calculations during in vitro assay preparation, it is critical to distinguish between the molecular weight of the free base and its formulated hydrochloride salt.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
CAS Number 1177317-23-5
Molecular Formula (Salt) C₁₁H₁₈ClNO₂
Molecular Formula (Free Base) C₁₁H₁₇NO₂
Molecular Weight (Free Base) 195.26 g/mol
Molecular Weight (Salt) 231.72 g/mol
Hydrogen Bond Donors 3 (OH, NH₂)
Hydrogen Bond Acceptors 3 (Ether O, Hydroxyl O, Amine N)
Rotatable Bonds 4

Structural Architecture & Pharmacophore Analysis

The molecular architecture of this compound is defined by three distinct functional domains. Understanding the causality behind these structural features is essential for predicting its pharmacokinetic and pharmacodynamic behavior.

  • The Lipophilic Aryl Ring (2,4-dimethylphenoxy): The inclusion of methyl groups at the ortho (C2) and para (C4) positions provides critical steric bulk. Causally, this lipophilicity enhances membrane permeability. More importantly, the para-methyl substitution acts as a metabolic shield, preventing rapid cytochrome P450-mediated para-hydroxylation, thereby extending the molecule's theoretical half-life compared to unsubstituted phenoxy analogues.

  • The Flexible Linker (2-propanol chain): The chiral hydroxyl group at the C2 position serves as the primary pharmacophore. In classical aryloxypropanolamines, this hydroxyl group is strictly required to form a high-affinity hydrogen bond with target proteins (e.g., Asp113 in beta-adrenergic receptors)[2].

  • The Hydrophilic Amine: Formulating the primary amine as a hydrochloride salt is a deliberate chemical choice. It ensures the nitrogen remains protonated (NH₃⁺) at physiological pH (7.4), facilitating essential ionic interactions within receptor binding pockets while maximizing aqueous solubility for biological screening[1].

Analytical Workflow for Structural Validation

To guarantee scientific integrity before deploying this compound in biological assays, researchers must employ a self-validating analytical system. The following protocol uses orthogonal techniques: the mass spectrometry confirms the exact mass, while the NMR cross-verifies the atomic connectivity, ensuring no degradation (such as ether cleavage) occurred during transit or storage.

Workflow A Sample Prep (1-Amino-3-(2,4-dimethylphenoxy) -2-propanol HCl) B LC-HRMS (Mass & Purity) A->B C 1H & 13C NMR (Carbon Framework) A->C D FTIR (Functional Groups) A->D E Data Integration & Structural Validation B->E C->E D->E

Figure 1: Multi-modal analytical workflow for the structural validation of aryloxypropanolamines.

Step-by-Step Methodology
  • Step 1: Sample Preparation & Reconstitution

    • Weigh 5 mg of the lyophilized powder. For NMR, dissolve in 0.5 mL of DMSO-d₆ (ensuring the exchangeable -OH and -NH₃⁺ protons remain visible). For LC-MS, reconstitute a separate 1 mg aliquot in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Step 2: High-Resolution Mass Spectrometry (HRMS)

    • Action: Inject the methanol sample into an ESI-QTOF system operating in positive ion mode.

    • Validation Logic: You must observe the [M+H]⁺ peak at exactly m/z 196.1332. To validate the salt form, switch to negative ion mode to confirm the presence of the chloride isotope cluster (³⁵Cl/³⁷Cl) at m/z 35 and 37.

  • Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Action: Acquire 1D ¹H and ¹³C spectra at 400 MHz or higher.

    • Validation Logic: The ¹³C spectrum must yield exactly 11 distinct carbon signals (excluding the solvent). In the ¹H spectrum, the causality of the 2,4-dimethyl substitution will manifest as two distinct 3H singlets (around 2.1-2.3 ppm) and a specific 3-proton aromatic multiplet, orthogonally confirming the intact lipophilic domain.

  • Step 4: Fourier-Transform Infrared (FTIR) Spectroscopy

    • Action: Perform ATR-FTIR on the neat solid.

    • Validation Logic: Look for a broad, intense band between 3200–3400 cm⁻¹ (confirming the O-H and N-H stretches) and a sharp peak near 1250 cm⁻¹ (confirming the C-O-C asymmetric ether stretch).

Pharmacological Relevance & QSAR

Aryloxypropanolamines are highly privileged structures in medicinal chemistry. Quantitative structure-activity relationship (QSAR) models have extensively mapped this scaffold for two primary therapeutic avenues: beta-adrenergic receptor antagonism[2] and voltage-gated sodium channel blockade (anticonvulsant activity)[3].

Because 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol contains the exact spatial arrangement required for G-protein coupled receptor (GPCR) interaction, it serves as an excellent probe for beta-adrenergic signaling pathways. The primary amine anchors to the receptor via ionic bonds, while the bulky dimethylphenoxy group prevents the conformational shift required for receptor activation, resulting in competitive antagonism.

Pathway Compound 1-Amino-3-(2,4-dimethylphenoxy) -2-propanol HCl Receptor Beta-Adrenergic Receptor (GPCR) Compound->Receptor Competitive Binding Gs Gs Protein (Inactive State) Receptor->Gs Blocks Activation AC Adenylyl Cyclase (Inhibited) Gs->AC Prevents Stimulation cAMP cAMP Production (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Downregulated) cAMP->PKA Attenuates Signaling

Figure 2: Putative mechanism of action via beta-adrenergic receptor antagonism.

References

  • MDPI. "Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists". Molecules, 2018. URL:[Link]

  • Der Pharma Chemica. "QSAR Analysis of Some Aryloxypropanolamine Analogues as Anticonvulsants". Der Pharma Chemica Journal. URL: [Link]

Sources

Exploratory

Preliminary Screening of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride in Cell Lines

Executive Summary & Pharmacological Rationale As a Senior Application Scientist, designing a screening cascade for a novel or uncharacterized small molecule requires deconstructing its structural pharmacophore to predict...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, designing a screening cascade for a novel or uncharacterized small molecule requires deconstructing its structural pharmacophore to predict cellular behavior. 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS 1177317-23-5) [1] is a synthetic compound featuring an aryloxypropanolamine scaffold.

Historically, the aryloxypropanolamine core is the defining structural motif for β-adrenergic receptor (β-AR) antagonists (beta-blockers) [4]. However, the presence of a primary amine in this specific compound—as opposed to the bulky secondary amines (e.g., isopropyl or tert-butyl groups) found in classic beta-blockers like propranolol—significantly alters its structure-activity relationship (SAR), typically diminishing its β-blocking potency [2].

Concurrently, the 2,4-dimethylphenoxy moiety shares striking structural homology with mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine), a Class 1B antiarrhythmic and voltage-gated sodium channel (NaV) blocker [3, 5]. Consequently, the preliminary screening of this compound must be designed to evaluate a dual-target hypothesis: its primary efficacy as a use-dependent NaV channel blocker and its secondary off-target affinity for β-ARs.

Experimental Workflow

Workflow Start Compound Prep 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol HCl Tox Cytotoxicity Screening (SH-SY5Y, HEK293T) Start->Tox Func Functional Assays (NaV Patch-Clamp, cAMP) Tox->Func Mech Mechanistic Profiling (Western Blot, Target Engagement) Func->Mech Decision Go/No-Go Decision Mech->Decision

High-level experimental workflow for preliminary in vitro screening.

Physicochemical Profiling & Formulation

Causality Check: The hydrochloride (HCl) salt form ensures high aqueous solubility. This is a critical advantage, as it circumvents the need for high concentrations of DMSO during stock preparation. Excessive DMSO (>0.1% v/v) can independently alter lipid bilayer fluidity and confound delicate electrophysiological recordings of membrane-bound ion channels.

Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh 10 mg of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol HCl.

  • Dissolution: Dissolve in 1 mL of sterile, distilled water or 10% DMSO to create a concentrated stock solution.

  • Aliquot & Storage: Aliquot into 50 µL volumes and store at -20°C to prevent repeated freeze-thaw cycles, which may lead to compound degradation.

  • Working Dilutions: Dilute in standard extracellular recording solution (for patch-clamp) or complete culture media (for cytotoxicity) immediately prior to use. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

In Vitro Cytotoxicity & Viability Screening

A self-validating cytotoxicity assay is the critical first step to establish the maximum tolerated dose (MTD) and ensure that subsequent functional readouts are not artifacts of cell death.

Cell Line Selection:

  • SH-SY5Y (Human Neuroblastoma): Endogenously expresses NaV channels and β-ARs, serving as a physiologically relevant model for neurotoxicity.

  • HEK293T: Used as a robust baseline for general cytotoxicity and subsequent transient transfection assays.

Methodology: CellTiter-Glo (ATP Luminescence) Assay Why ATP Luminescence over MTT? MTT relies on mitochondrial oxidoreductase activity. Compounds modulating ion channels can transiently alter mitochondrial membrane potential and metabolic flux, leading to false-positive toxicity signals in MTT assays. ATP quantitation provides a direct, unconfounded measure of true viability.

  • Seeding: Seed SH-SY5Y cells at 1x10^4 cells/well in a 96-well opaque white plate. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for toxicity (1% Triton X-100) to validate the assay window.

  • Incubation: Incubate for 48 hours.

  • Detection: Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader and calculate the IC50 for cytotoxicity.

Target-Specific Functional Assays

Pathway Ligand 1-Amino-3-(2,4-dimethylphenoxy) -2-propanol HCl Receptor NaV1.5 Channel / β-AR Ligand->Receptor Binding Effector Ion Flux (Na+) / Adenylyl Cyclase Receptor->Effector Modulation Downstream Membrane Depolarization / cAMP Effector->Downstream Signal Transduction Outcome Cellular Excitability Modulation Downstream->Outcome Integration

Proposed dual-target pharmacological modulation pathway.

Electrophysiology: NaV Channel Use-Dependent Block

Mexiletine and its analogs exert their antiarrhythmic and analgesic effects by preferentially binding to the inactivated state of NaV channels (use-dependent block) [3, 5]. We hypothesize the 2,4-dimethylphenoxy derivative behaves similarly.

Protocol: Whole-Cell Patch-Clamp

  • Preparation: Use HEK293T cells stably expressing human NaV1.5.

  • Solutions:

    • Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Recording Tonic Block: Hold cells at -120 mV. Apply a 25-ms depolarizing pulse to -30 mV at 0.1 Hz. Perfuse the compound (1 µM to 50 µM) and record the reduction in peak inward sodium current (INa).

  • Recording Use-Dependent Block: Increase the stimulation frequency to 10 Hz. A progressive decline in INa indicates that the compound binds more favorably to the open/inactivated channel states, a hallmark of Class 1B antiarrhythmics [3].

GPCR Assay: β-Adrenergic Receptor Antagonism

To assess whether the primary amine retains any residual aryloxypropanolamine-class β-blocking activity [4].

Protocol: cAMP Accumulation Assay (HTRF)

  • Cell Preparation: Starve SH-SY5Y cells in serum-free media for 2 hours.

  • Pre-incubation: Add the test compound (10 µM) and a phosphodiesterase inhibitor (IBMX, 500 µM) for 15 minutes.

  • Stimulation: Challenge the cells with Isoproterenol (a non-selective β-agonist, 100 nM) for 30 minutes.

  • Detection: Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF). A reduction in Isoproterenol-induced cAMP spike indicates β-AR antagonism.

Data Presentation & Go/No-Go Decision Matrix

Synthesizing the quantitative data allows for strict, objective progression criteria for the compound.

Assay ParameterTarget MetricExpected Outcome for "Go" DecisionScientific Rationale
Cytotoxicity (SH-SY5Y) IC50> 50 µMEnsures a wide therapeutic window for functional assays without confounding cell death.
NaV1.5 Tonic Block IC50 (0.1 Hz)> 10 µMLow affinity for resting state channels prevents generalized, lethal conduction block.
NaV1.5 Use-Dependent Block IC50 (10 Hz)< 5 µMHigh affinity for rapidly firing channels indicates selective targeting of hyperexcitable tissues [3].
β-AR Antagonism cAMP Inhibition< 20% inhibition at 10 µMConfirms that the primary amine modification successfully abolishes off-target beta-blocker activity [2].

References

  • Labrid, C., et al. "Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands". American Journal of Hypertension. [Link]

  • Desaphy, J. F., et al. "Molecular Insights into the Local Anesthetic Receptor within Voltage-Gated Sodium Channels Using Hydroxylated Analogs of Mexiletine." Frontiers in Pharmacology. [Link]

  • Tanner, P., et al. "β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress." Frontiers in Cardiovascular Medicine. [Link]

  • Singh, S., et al. "Mexiletine - StatPearls - NCBI Bookshelf". National Institutes of Health. [Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Quantification Protocol for 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic Method Development, Protocol Execution, and System Validation Executive Summary & Analytical Challenge 1-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic Method Development, Protocol Execution, and System Validation

Executive Summary & Analytical Challenge

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS: 876715-66-1) is a critical synthetic building block and pharmacophore model belonging to the aryloxypropanolamine class. Structurally, it shares a highly polar propanolamine backbone with widely analyzed beta-adrenergic antagonists (e.g., propranolol, metoprolol) .

As a Senior Application Scientist, the primary analytical challenge I observe with this class of compounds is their basic primary aliphatic amine (pKa ~9.5). When analyzed on traditional silica-based reversed-phase columns, this protonated amine interacts electrostatically with negatively charged, unreacted silanol groups (SiO⁻) on the silica surface. This secondary ion-exchange mechanism disrupts the primary hydrophobic partitioning, leading to severe peak tailing, retention time drift, and poor quantitative reproducibility .

This guide provides a mechanistically grounded, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to suppress these secondary interactions and ensure precise quantification.

Scientific Principles & Method Rationale

To engineer a robust quantification method, we must manipulate the mobile phase chemistry and stationary phase architecture to force the analyte to behave predictably.

The Causality of Silanol Suppression

By incorporating 0.1% Trifluoroacetic acid (TFA) into the mobile phase, we achieve two critical mechanistic goals:

  • Silanol Neutralization: TFA lowers the mobile phase pH to approximately 2.0. Because the pKa of isolated surface silanols is typically between 3.5 and 4.5, a pH of 2.0 ensures they are fully protonated (SiOH) and neutral, eliminating their capacity for electrostatic interaction.

  • Ion-Pairing: The bulky trifluoroacetate anion acts as a weak ion-pairing agent for the positively charged primary amine. This neutralizes the localized charge, increasing the analyte's apparent lipophilicity and driving retention strictly through predictable hydrophobic interactions with the C18 stationary phase.

Column Selection

We utilize a Superficially Porous Particle (SPP) C18 column (often referred to as core-shell technology). SPP columns reduce the diffusion path length for the analyte, minimizing longitudinal diffusion and mass transfer resistance. This results in sharper peaks and higher theoretical plate counts compared to fully porous particles, which is critical for resolving the analyte from closely eluting synthetic impurities.

Mechanism cluster_0 Without Acidic Modifier (High pH) cluster_1 With 0.1% TFA (pH ~2.0) N1 Ionized Silanols (SiO-) N3 Strong Ion-Exchange (Peak Tailing & Broadening) N1->N3 N2 Protonated Amine (NH3+) N2->N3 N4 Neutralized Silanols (SiOH) N6 Pure Hydrophobic Partitioning (Sharp, Symmetrical Peaks) N4->N6 N5 Protonated Amine (NH3+) + TFA Ion Pairing N5->N6

Mechanistic causality of silanol suppression using Trifluoroacetic acid (TFA) in HPLC.

Experimental Protocols

Materials and Reagents
  • Analyte: 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (Reference Standard)

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm)

  • Modifier: LC-MS Grade Trifluoroacetic acid (TFA)

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-Grade Acetonitrile. Mix thoroughly.

  • Causality Note: Always add acid to the solvent, not vice versa, to ensure uniform dispersion and prevent localized heat generation.

Step 2: Standard Preparation (1.0 mg/mL Stock)

  • Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Diluent (50:50 Water:ACN). Sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Diluent.

  • Working Standard: Dilute the stock 1:10 to achieve a final working concentration of 100 µg/mL.

Step 3: Sample Preparation

  • Prepare sample solutions at a target concentration of 100 µg/mL using the same Diluent.

  • Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the SPP column frit from particulate blockage.

Workflow A Sample Prep (Dilution & Filtration) B System Equilibration (Mobile Phase A/B) A->B C HPLC Injection (10 µL) B->C D Separation (C18 Column) C->D E UV Detection (220 nm) D->E F Data Analysis (Quantification) E->F

Workflow for the HPLC quantification of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol HCl.

Chromatographic Conditions

Because the analyte is a small, moderately polar molecule, an isocratic elution profile provides the highest run-to-run reproducibility and eliminates the need for column re-equilibration between injections. The 2,4-dimethylphenoxy group exhibits a strong π−π∗ transition, making 220 nm the optimal wavelength for maximum sensitivity.

ParameterSpecification
Column SPP C18, 100 x 4.6 mm, 2.7 µm (e.g., Halo C18 or Ascentis Express)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Isocratic (70% A : 30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (Primary)
Injection Volume 10 µL
Run Time 8.0 minutes

System Suitability & Self-Validation

A protocol is only as reliable as its self-validating mechanisms. Before analyzing unknown samples, the system must pass the following System Suitability Testing (SST) criteria, grounded in USP <621> Chromatography guidelines .

If the Tailing Factor exceeds 1.5, the system is actively warning you that the silanol suppression mechanism has failed (likely due to TFA evaporation or column degradation), and the data cannot be trusted.

ParameterAcceptance CriteriaMechanistic Significance
Retention Time RSD ≤ 1.0% (n=6)Confirms pump stroke consistency and mobile phase stability.
Peak Area RSD ≤ 2.0% (n=6)Validates autosampler precision and detector linearity.
Tailing Factor ( Tf​ ) 0.8 – 1.5Proves successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Verifies column bed integrity and optimal mass transfer kinetics.

References

  • Analysis of 27 β-Blockers and Metabolites in Milk Powder by High Performance Liquid Chromatography Coupled to Quadrupole Orbitrap High-Resolution Mass Spectrometry. Molecules (MDPI).[Link]

  • Introduction to Modern Liquid Chromatography (3rd Edition). John Wiley & Sons.[Link]

Application

Formulation Methods for 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride In Vivo Dosing

Document Type: Application Note & Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists Introduction & Rationale 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS: 117...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists

Introduction & Rationale

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS: 1177317-23-5) is a synthetic aryloxypropanolamine derivative. Compounds within this structural class frequently modulate voltage-gated sodium channels or beta-adrenergic receptors. For preclinical in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluations, achieving consistent, reproducible systemic exposure is critical.

The hydrochloride (HCl) salt form of this primary amine provides a significant advantage in aqueous solubility compared to its free-base counterpart. However, the dissociation of the HCl salt in high-concentration formulations generates an acidic microenvironment. If administered unbuffered, this can lead to severe injection-site toxicity, phlebitis, or altered absorption kinetics. Therefore, successful in vivo dosing requires a formulation strategy that balances solubility, isotonicity, and physiological tolerability.

Physicochemical Profiling

Before selecting a vehicle, it is essential to establish the physicochemical boundaries of the compound. The table below summarizes the critical parameters that dictate our formulation choices.

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 231.72 g/mol (Salt Form)Must account for the salt multiplier when calculating free-base equivalent doses.
Ionization (pKa) ~9.0 – 9.5 (Primary Amine)Highly ionized at physiological pH (7.4), ensuring good solubility in systemic circulation.
Aqueous Solubility High (>10 mg/mL)Simple aqueous vehicles can be used; complex surfactants (e.g., Cremophor EL) are unnecessary and should be avoided to prevent vehicle-induced toxicity.
Target IV/IP pH 6.5 – 7.4Strict requirement to prevent vascular necrosis or peritonitis.
Target PO pH 3.0 – 7.0The GI tract is highly tolerant of acidic formulations; neutral to slightly acidic pH is optimal.

Formulation Strategy (The "Why")

According to established preclinical formulation guidelines [1], the primary objective when formulating water-soluble salts is to utilize the simplest vehicle possible. Minimizing excipients reduces the risk of vehicle-induced physiological artifacts (e.g., surfactant-mediated histamine release or altered gastric emptying).

  • Intravenous (IV) and Intraperitoneal (IP) Dosing: Isotonicity and physiological pH are non-negotiable. Administering an unbuffered, high-concentration HCl salt solution can drop the local pH below 4.0. Therefore, 0.9% Sodium Chloride (Normal Saline) or Phosphate-Buffered Saline (PBS) is the gold standard. Furthermore, dosing volumes must strictly adhere to ethical guidelines (e.g., ≤ 5 mL/kg for IV bolus in rodents) [2].

  • Oral (PO) Gavage: While the gastrointestinal tract is forgiving of pH extremes, highly soluble compounds can sometimes precipitate in the higher pH of the intestine or transit too rapidly through the stomach. To ensure uniform dosing and mitigate rapid gastric transit, a slightly viscous vehicle such as 0.5% Methylcellulose (MC) is employed.

FormulationTree Start 1-Amino-3-(2,4-dimethylphenoxy) -2-propanol HCl Route Determine Dosing Route Start->Route IVIP IV / IP Dosing (Strict Isotonicity/pH) Route->IVIP PO Oral (PO) Dosing (Gastric Tolerance) Route->PO VehicleIV Vehicle: 0.9% Saline Target pH: 6.5 - 7.4 IVIP->VehicleIV VehiclePO Vehicle: 0.5% MC Target pH: 3.0 - 7.0 PO->VehiclePO Sterile 0.22 µm PES Filter Sterilization VehicleIV->Sterile Vortex Vortex & Sonicate (No sterilization needed) VehiclePO->Vortex ReadyIV Ready for Injection Sterile->ReadyIV ReadyPO Ready for Gavage Vortex->ReadyPO

Figure 1: Decision tree for selecting the appropriate in vivo formulation vehicle based on the dosing route.

Detailed Experimental Protocols (The "How")

The following protocols are designed as self-validating systems. Causality is built into the steps to ensure that the physical chemistry of the compound does not compromise the biological readout.

Protocol A: Preparation of Isotonic IV/IP Dosing Solution (Target: 5 mg/mL)

Note: This protocol yields a clear, isotonic solution suitable for tail-vein or intraperitoneal injection.

  • Weighing: Accurately weigh 5.0 mg of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride into a sterile glass vial. (Note: Adjust mass if a specific free-base equivalent dose is required).

  • Initial Dissolution: Add 900 µL of sterile 0.9% NaCl (Normal Saline).

  • Agitation: Vortex vigorously for 60 seconds. As an HCl salt, the compound will dissolve rapidly, yielding a clear solution.

  • pH Adjustment (Critical Step): Measure the pH using a micro-pH probe. The dissociation of the HCl salt will likely drop the pH to ~4.0 - 5.0.

    • Causality: To prevent vascular damage [2], carefully add 0.1 N NaOH in 2–5 µL increments until the pH reaches 6.5 – 7.0 . Do not exceed pH 8.5, as the free base will precipitate out of solution.

  • Volume Make-up: QS (quantum satis) to exactly 1.0 mL with 0.9% NaCl.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: PES membranes are specifically chosen over Nylon or PTFE due to their ultra-low protein and drug binding characteristics, ensuring no active pharmaceutical ingredient (API) is lost during sterilization.

Protocol B: Preparation of Oral (PO) Dosing Solution (Target: 20 mg/mL)

Note: This protocol utilizes a viscosity-modifying vehicle to ensure uniform GI distribution.

  • Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose (400 cP) solution in purified water. Stir overnight at 4°C to ensure complete hydration without clumping.

  • Weighing: Weigh 20.0 mg of the API into a glass vial.

  • Wetting: Add 100 µL of the 0.5% MC vehicle. Triturate (mix thoroughly with a pipette tip or glass rod) to wet the powder and break up any aggregates.

  • Dilution: Gradually add the remaining 900 µL of 0.5% MC while vortexing continuously.

  • Homogenization: Sonicate the vial in a water bath for 5 minutes at room temperature.

    • Causality: Sonication removes trapped air bubbles introduced by the viscous MC vehicle, ensuring accurate volumetric dosing during the gavage procedure.

Quality Control & Stability Workflows

Before advancing to in vivo dosing, the formulation must be validated to ensure the concentration is accurate and the compound remains stable in the chosen vehicle.

QC Procedure:

  • Take a 10 µL aliquot of the final formulation.

  • Dilute 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze via HPLC-UV (typically at 220 nm or 254 nm for aryloxy rings) against a known standard curve to verify the concentration is within ±5% of the target.

QCWorkflow Prep Formulation Preparation QC HPLC-UV QC (Concentration & Purity) Prep->QC Aliquot Dose In Vivo Dosing (Mice/Rats) QC->Dose Pass Sample Plasma Sampling (Serial Timepoints) Dose->Sample PK LC-MS/MS PK Analysis Sample->PK

Figure 2: Quality control and downstream pharmacokinetic (PK) sampling workflow.

References

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Molecular Pharmaceutics - ACS Publications URL:[Link][1]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes Journal of Applied Toxicology URL:[Link][2]

Sources

Method

Comprehensive NMR Spectroscopy Characterization Protocol for 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride

Introduction and Scope Aryloxypropanolamines represent a critical pharmacophore in medicinal chemistry, frequently serving as the structural backbone for β-adrenergic receptor antagonists and antiarrhythmic agents[1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Aryloxypropanolamines represent a critical pharmacophore in medicinal chemistry, frequently serving as the structural backbone for β-adrenergic receptor antagonists and antiarrhythmic agents[1]. The compound 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is a primary amine analog within this class[2]. Accurate structural characterization of this molecule is paramount for quality control, impurity profiling, and downstream pharmacological evaluation. This application note provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously assign the structure of this compound.

Chemical Properties & Structural Overview

Before initiating NMR acquisition, it is critical to understand the structural features that will dictate the spectral output, notably the chiral center at C2 which induces magnetic non-equivalence in the aliphatic chain[3].

PropertySpecification
Compound Name 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
CAS Number 1177317-23-5[2]
Molecular Formula C11H18ClNO2 (C11H17NO2 • HCl)[2]
Molecular Weight 231.72 g/mol [2]
Structural Features 2,4-dimethylphenoxy ether linked to a 2-propanol chain, terminating in a primary amine hydrochloride.

Experimental Methodology: NMR Acquisition Protocol

Causality Behind Solvent Selection

The selection of deuterated dimethyl sulfoxide (DMSO-d6 ) over Chloroform-d (CDCl3) or Deuterium Oxide (D2O) is a deliberate, experience-driven choice. Because the analyte is a hydrochloride salt, DMSO-d6 provides superior solubility. More importantly, DMSO-d6 forms strong hydrogen bonds with the labile protons (the -OH and -NH3+ groups), significantly slowing down their intermolecular exchange rate. This allows for the distinct observation of the hydroxyl doublet and the broad ammonium singlet, which would otherwise exchange rapidly and disappear in D2O, or appear as an unresolved broad hump in CDCl3[3].

Step-by-Step Acquisition Workflow
  • Sample Preparation : Weigh exactly 15.0 mg of the analyte. Dissolve in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization : Vortex the solution for 30 seconds and sonicate for 2 minutes at room temperature (298 K) to ensure complete dissolution.

  • Filtration : Filter the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

  • Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for the 1H and 13C nuclei.

  • Locking and Shimming : Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming (Z1-Z5) to achieve a line width of < 1.0 Hz for the TMS signal.

  • Acquisition Parameters :

    • 1H NMR : 16 scans, 90° pulse angle, 2.5 seconds acquisition time, 1.0 second relaxation delay (D1).

    • 13C NMR : 512 scans, 30° pulse angle, complete proton decoupling (WALTZ-16), 2.0 seconds D1.

    • 2D NMR (COSY, HSQC, HMBC) : Standard pulse sequences, 128-256 t1 increments, optimized for 1JCH​ = 145 Hz (HSQC) and nJCH​ = 8 Hz (HMBC).

Spectral Assignments and Mechanistic Causality

1H NMR Interpretation

The aliphatic chain presents a classic example of magnetic non-equivalence. Because the C2 carbon is a chiral center, the methylene protons at C1 (adjacent to the amine) and C3 (adjacent to the ether oxygen) are diastereotopic. They reside in different magnetic environments regardless of bond rotation, resulting in distinct chemical shifts and complex ABX spin systems (typically appearing as multiplets)[3]. The aromatic chemical shifts are heavily influenced by the electron-donating ether oxygen, which selectively shields the ortho and para positions[4].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale
2-CH3 2.15s-3HShielded by the aromatic ring, ortho to the ether linkage.
4-CH3 2.20s-3HPara to the ether oxygen; unhindered.
C1-H2 2.85, 3.05m-2HDiastereotopic protons adjacent to the electron-withdrawing -NH3+ group.
C3-H2 3.90m-2HDiastereotopic protons directly adjacent to the ether oxygen.
C2-H 4.05m-1HMethine proton, deshielded by the directly attached hydroxyl group.
-OH 5.60d4.51HHydroxyl proton, coupling to C2-H (visible due to DMSO-d6 solvent effects).
Ar-H6 6.80d8.21HOrtho to the electron-donating ether oxygen, heavily shielded.
Ar-H5 6.95dd8.2, 2.01HOrtho to H6, meta to H3.
Ar-H3 7.00d2.01HMeta coupling only, situated between the two methyl groups.
-NH3+ 8.10br s-3HAmmonium protons, broad due to quadrupolar relaxation of Nitrogen and slow exchange.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
2-CH3 16.0Primary (CH3)Sterically hindered ortho-methyl group.
4-CH3 20.2Primary (CH3)Unhindered para-methyl group.
C1 42.5Secondary (CH2)Aliphatic carbon attached to the positively charged nitrogen.
C2 65.2Tertiary (CH)Carbinol carbon.
C3 70.5Secondary (CH2)Ether-linked carbon, highly deshielded.
Ar-C6 111.5Tertiary (CH)Aromatic carbon ortho to the electron-donating oxygen.
Ar-C2 126.0Quaternary (C)Aromatic carbon bearing the ortho-methyl group.
Ar-C5 127.2Tertiary (CH)Aromatic carbon meta to the oxygen.
Ar-C4 129.5Quaternary (C)Aromatic carbon bearing the para-methyl group.
Ar-C3 131.5Tertiary (CH)Aromatic carbon between the two methyl groups.
Ar-C1 154.5Quaternary (C)Oxygen-bearing aromatic carbon.

2D NMR Validation (Self-Validating System)

To ensure absolute trustworthiness, the 1D assignments must be corroborated by 2D NMR. This creates a self-validating data loop where empirical shifts are proven by through-bond connectivity:

  • COSY (Correlation Spectroscopy) : Confirms the contiguous spin system of the aliphatic chain. The C2-H multiplet at 4.05 ppm will show cross-peaks to the C1-H2 protons (2.85, 3.05 ppm), the C3-H2 protons (3.90 ppm), and the -OH proton (5.60 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence) : Differentiates the diastereotopic protons by linking both C1 proton signals (2.85, 3.05 ppm) to the single C1 carbon signal at 42.5 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Crucial for linking the aliphatic chain to the aromatic ring. The C3-H2 protons (3.90 ppm) will show a strong 3-bond correlation to the Ar-C1 quaternary carbon (154.5 ppm), unequivocally proving the ether linkage.

Workflow Visualization

NMRElucidation Start Sample Preparation (DMSO-d6, 298K) OneD 1D NMR Acquisition (1H & 13C) Start->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) Start->TwoD Process Data Processing (FT, Phase, Baseline) OneD->Process TwoD->Process Assign Spectral Assignment & Spin System Analysis Process->Assign Verify Structure Verification (1-Amino-3-(2,4-dimethylphenoxy) -2-propanol HCl) Assign->Verify

Figure 1: Standardized NMR elucidation workflow for aryloxypropanolamine derivatives.

Conclusion

The NMR characterization of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride requires careful solvent selection to preserve labile proton signals and an understanding of diastereotopic effects in chiral aliphatic chains. By employing a rigorous combination of 1D and 2D NMR techniques, researchers can establish a self-validating dataset that guarantees the structural integrity of this aryloxypropanolamine derivative for downstream pharmacological applications.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 81221, 2,4-Dimethylanisole". PubChem. URL:[Link]

  • RSC Publishing . "Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol". Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • National Institutes of Health . "Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models". PubMed Central (PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride solubility in aqueous media

Welcome to the Application Support Center. This guide is engineered for researchers and formulation scientists facing solubility challenges with 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and formulation scientists facing solubility challenges with 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride .

As an aryloxypropanolamine derivative, this compound behaves as an amphiphilic weak base[1]. While the hydrochloride (HCl) salt form is designed to enhance aqueous solubility, researchers frequently encounter precipitation, cloudiness, or variable assay results. This guide synthesizes thermodynamic principles, physicochemical data, and field-validated protocols to help you achieve and maintain stable solutions.

Part 1: Physicochemical Profiling (The "Why")

To troubleshoot solubility, we must first understand the thermodynamic forces acting on the molecule. The solubility of this amine hydrochloride is dictated by two primary mechanisms:

  • The Common Ion Effect: In aqueous solutions containing high chloride concentrations (e.g., physiological saline, PBS, or gastric fluids), the excess Cl− shifts the dissolution equilibrium to the left via Le Chatelier's principle, forcing the HCl salt to precipitate[2].

  • pH-Dependent Free Base Conversion: The primary amine has a pKa of approximately 9.1–9.5[3]. As the solvent pH approaches or exceeds pH 7.5, a significant fraction of the drug deprotonates into its free base form. Because the 2,4-dimethylphenoxy moiety is highly lipophilic (LogP > 2.0), the uncharged free base rapidly crashes out of aqueous media[4].

Quantitative Solubility Parameters

Table 1: Physicochemical properties governing the aqueous behavior of 1-amino-3-(2,4-dimethylphenoxy)-2-propanol HCl.

ParameterEstimated ValueMechanistic Impact on Solubility
pKa (Amine) ~9.1 – 9.5Highly ionized at acidic pH. Free base fraction increases exponentially above pH 7.0.
LogP (Free Base) ~2.1 – 2.5High lipophilicity drives rapid precipitation of the unprotonated form in water.
pH_max ~5.5 – 6.5The optimal pH range for maximum solubility before free-base conversion begins.
Enthalpy ( ΔHdiss​ ) >0 (Endothermic)Solubility decreases significantly in cold buffers (e.g., 4°C). Requires ambient/warm conditions.

Part 2: Troubleshooting FAQs

Q: Why does my compound instantly turn cloudy when I dilute it into Phosphate-Buffered Saline (PBS)? A: This is a dual-mechanism failure. Standard PBS has a pH of 7.4, which is close enough to the compound's pKa to generate a highly insoluble free-base fraction[3]. Simultaneously, PBS contains 137 mM NaCl; this high chloride concentration triggers the common ion effect, suppressing the solubility of the intact hydrochloride salt[2]. Fix: Dilute into a lower-pH, non-chloride buffer (e.g., 10 mM Sodium Acetate, pH 6.0).

Q: I need to test this compound in a cell culture assay at pH 7.4. How can I prevent precipitation? A: You must bypass the aqueous dissolution energy barrier by using a co-solvent. Dissolve the dry powder entirely in anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). When you spike this stock into your pH 7.4 cell media, the rapid dispersion prevents localized supersaturation, and the trace DMSO (≤0.1%) keeps the lipophilic free base in a metastable solution long enough for in vitro assays.

Q: Can I heat the aqueous solution to force the powder to dissolve? A: Yes, the dissolution of crystalline amine hydrochlorides is typically endothermic. Heating to 37°C–40°C will increase kinetic solubility. However, this is a temporary fix; if the solution cools back to room temperature or 4°C, it will supersaturate and eventually nucleate, leading to delayed precipitation.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure scientific integrity and reproducible results.

Protocol A: Co-Solvent Stock Preparation & Aqueous Dilution (Recommended for In Vitro Assays)

Purpose: To achieve stable micromolar concentrations in physiological buffers (pH 7.4) without colloidal precipitation.

  • Thermal Equilibration: Allow the vial of 1-amino-3-(2,4-dimethylphenoxy)-2-propanol HCl to equilibrate to room temperature in a desiccator to prevent ambient moisture from degrading the crystalline lattice.

  • Primary Solubilization: Add anhydrous DMSO (cell-culture grade) to achieve a 50 mM stock concentration.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 30°C for 2 minutes.

  • Aqueous Spiking: Pre-warm your target aqueous buffer (e.g., DMEM or HBSS) to 37°C. Rapidly inject the DMSO stock directly into the center of the buffer vortex while stirring to prevent localized precipitation. Keep final DMSO 0.1% v/v.

  • Validation Checkpoint: Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600<0.01 confirms a true solution; an OD600>0.01 indicates the presence of sub-visible colloidal free-base precipitates.

Protocol B: pH-Adjusted Aqueous Solubilization (No Organics)

Purpose: To dissolve the compound purely in aqueous media for in vivo dosing where organic solvents are prohibited.

  • Initial Dispersion: Suspend the required mass of the HCl salt in 80% of your final target volume using deionized (DI) water (not saline).

  • Acidification: Dropwise, add 0.1 M Citric Acid or dilute HCl while continuously monitoring with a pH meter until the pH reaches 5.5 – 6.0.

  • Dissolution: Stir magnetically at 300 RPM for 15 minutes at room temperature until the solution is optically clear.

  • Volume Adjustment: Bring to the final volume using DI water. If tonicity adjustment is required for injection, use mannitol or dextrose instead of NaCl to avoid the common ion effect.

  • Validation Checkpoint: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a pellet validates complete solubilization.

Part 4: System Workflows & Equilibria

ThermodynamicEquilibrium Solid Solid HCl Salt (Crystalline) Aqueous Dissolved Ionized Form (Amine+ + Cl-) Solid->Aqueous Dissolution (Endothermic) Aqueous->Solid Common Ion Effect (Excess Cl-) FreeBase Free Base Precipitate (Lipophilic) Aqueous->FreeBase High pH (> pH 7.5) FreeBase->Aqueous Low pH (< pH 6.5)

Caption: Thermodynamic equilibrium of aryloxypropanolamine HCl salts driven by pH and chloride ions.

TroubleshootingWorkflow Start Issue: Precipitation in Aqueous Media CheckPH Check Solution pH Start->CheckPH IsHigh Is pH > 7.0? CheckPH->IsHigh AdjustPH Acidify to pH 5.5-6.0 (Protocol B) IsHigh->AdjustPH Yes CheckSalt Check Buffer Composition IsHigh->CheckSalt No IsCl High [Cl-] present? (e.g., Saline/PBS) CheckSalt->IsCl SwitchBuffer Use non-chloride buffer or Dextrose for tonicity IsCl->SwitchBuffer Yes UseCosolvent Use DMSO stock dilution (Protocol A) IsCl->UseCosolvent No

Caption: Decision-tree workflow for resolving amine hydrochloride precipitation events.

References

  • Molecular insights into the local anesthetic receptor within voltage-gated sodium channels using hydroxylated analogs of mexiletine ResearchGate[Link]

  • Solubility Analysis in Industrial Pharmacy Scribd[Link]

  • Formulation Possibilities of a Weak Base with a Narrow Solubility Range Crystal Growth & Design - ACS Publications[Link]

  • Analysis of Beta-Blockers in Environment - A Review JSciMed Central[Link]

Sources

Optimization

Minimizing matrix effects in 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride plasma analysis

Diagnostic Hub: Minimizing Matrix Effects for 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on met...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Hub: Minimizing Matrix Effects for 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on method development challenges where target analytes suffer from severe signal degradation. 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is a basic, lipophilic primary amine. During LC-MS/MS analysis of plasma samples, this compound is highly susceptible to ion suppression originating from endogenous plasma phospholipids (e.g., glycerophosphocholines) co-eluting in the electrospray ionization (ESI) source.

This guide provides field-proven, self-validating strategies to diagnose, troubleshoot, and eliminate these matrix effects.

Section 1: Interactive Troubleshooting & FAQs

Q1: Why am I experiencing severe ion suppression when using standard Protein Precipitation (PPT) for this compound? Expert Causality: PPT using cold acetonitrile or methanol effectively removes large plasma proteins but completely fails to precipitate phospholipids. Because 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol is highly lipophilic (due to its 2,4-dimethylphenoxy ring), it often co-elutes with these residual phospholipids during reversed-phase chromatography. In the ESI source, the highly surface-active phospholipids outcompete the target amine for access to the droplet surface, preventing efficient gas-phase ion emission ([1]).

Q2: How can I optimize my sample preparation to selectively eliminate these phospholipids? Expert Causality: To isolate a basic amine from zwitterionic phospholipids, you must exploit its chemical structure—specifically, the pKa of its primary amine (~9.5). We recommend abandoning PPT in favor of Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . MCX sorbents contain both hydrophobic (reversed-phase) and negatively charged sulfonic acid groups. By washing the sorbent with 100% organic solvent, you disrupt the hydrophobic interactions holding the phospholipids, while your protonated analyte remains locked in place via ionic bonds ([2]).

Q3: If throughput constraints force me to use PPT, how can I adjust my chromatography to mitigate the matrix effect? Expert Causality: If you cannot remove the matrix, you must separate it chromatographically. Phospholipids typically elute late in a standard C18 gradient. You can shift the retention time of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol by utilizing a Biphenyl column . The pi-pi interactions provided by the biphenyl stationary phase will selectively retain the aromatic ring of the analyte differently than the aliphatic tails of phospholipids, pulling the analyte out of the suppression zone ([3]).

Q4: How do I definitively quantify and validate that my matrix effects are minimized? Expert Causality: A self-validating method requires calculating the Matrix Factor (MF) . This is achieved by comparing the peak area of the analyte spiked into a post-extracted blank plasma sample against a neat standard solution at the exact same concentration. An IS-normalized MF (using a stable isotope-labeled internal standard) between 0.85 and 1.15 confirms that matrix effects have been successfully neutralized ([4]).

Section 2: Quantitative Data & Method Comparison

To illustrate the impact of sample preparation on matrix effects, the following table summarizes the expected performance metrics when extracting 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol from human plasma.

Table 1: Comparative Efficacy of Sample Preparation Techniques

Extraction TechniqueAnalyte Recovery (%)Phospholipid Removal (%)Average Matrix Factor (MF)Throughput Level
Protein Precipitation (PPT) 92 ± 4.1< 5.00.35 (Severe Suppression)High
Liquid-Liquid Extraction (LLE) 78 ± 6.265.00.80 (Moderate Suppression)Medium
Phospholipid Removal Plates (PLR) 88 ± 3.5> 96.00.95 (Negligible)High
Mixed-Mode Cation Exchange (MCX) 85 ± 2.8> 99.00.99 (Negligible)Medium-High

Note: An MF of 1.0 indicates zero matrix effect. Values < 1.0 indicate ion suppression, while values > 1.0 indicate ion enhancement.

Section 3: Standardized Workflows & Protocols
Workflow 1: Mixed-Mode Strong Cation Exchange (MCX) SPE Protocol

This protocol acts as a self-validating system; by monitoring the MS/MS transition of m/z 184 184 (the phosphocholine headgroup) during your run, you can empirically verify the absence of phospholipids in your final eluate.

Step-by-Step Methodology:

  • Sorbent Conditioning: Pass 1.0 mL of 100% Methanol through the MCX cartridge to activate the hydrophobic sites, followed by 1.0 mL of LC-MS grade Water.

  • Sample Loading: Dilute 200 µL of human plasma with 200 µL of 2% Phosphoric Acid ( H3​PO4​ ).

    • Causality: Acidification ensures the primary amine of the analyte is fully protonated for maximum ionic binding to the sorbent. Load the mixture onto the cartridge.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in Water.

    • Causality: Removes highly polar endogenous salts and neutral/acidic plasma components.

  • Organic Wash (Critical Step): Pass 1.0 mL of 100% Methanol.

    • Causality: The analyte remains ionically bound to the sulfonic acid groups. The pure organic solvent disrupts the hydrophobic interactions of the phospholipids, washing them into the waste.

  • Analyte Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH neutralizes the analyte's amine group, breaking the ionic bond and allowing the methanol to wash the purified target into the collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase prior to LC-MS/MS injection.

Section 4: Mechanistic Visualizations

ME_Workflow Start Identify Matrix Effect (Post-Column Infusion) Decision1 Is Ion Suppression > 15%? Start->Decision1 OptSamplePrep Optimize Sample Prep (Switch PPT to MCX-SPE) Decision1->OptSamplePrep Yes Pass Method Validated (MF 0.85 - 1.15) Decision1->Pass No OptChrom Optimize Chromatography (Shift Analyte RT) OptSamplePrep->OptChrom ReAssess Calculate IS-Normalized Matrix Factor OptChrom->ReAssess ReAssess->Decision1

Workflow for identifying and mitigating matrix effects in LC-MS/MS bioanalysis.

ESI_Suppression Droplet ESI Droplet Formation Competition Surface Competition (Analyte vs Phospholipids) Droplet->Competition Evaporation Reduced Solvent Evaporation Competition->Evaporation Suppression Decreased Analyte Ionization (Suppression) Evaporation->Suppression

Mechanism of phospholipid-induced ion suppression in the ESI source.

References
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis.

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry (PubMed).

Sources

Reference Data & Comparative Studies

Validation

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride analytical reference standard certification

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride: Analytical Reference Standard Certification and Application Guide In the development and quality control of aryloxypropanolamine-class pharmaceuticals (such as be...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride: Analytical Reference Standard Certification and Application Guide

In the development and quality control of aryloxypropanolamine-class pharmaceuticals (such as beta-blockers and mexiletine-related antiarrhythmics), controlling process-related impurities is a strict regulatory requirement. 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS: 1177317-23-5; Formula: C₁₁H₁₈ClNO₂; MW: 231.72 g/mol ) frequently emerges as a critical synthesis intermediate or degradation product[1].

To accurately quantify this compound in Active Pharmaceutical Ingredient (API) matrices, laboratories must utilize a highly characterized Analytical Reference Standard (ARS). This guide objectively compares reference standard grades, details the self-validating certification methodology required for regulatory compliance, and provides a robust LC-MS/MS experimental protocol for trace impurity quantification.

Part 1: Comparative Analysis of Reference Standard Grades

Not all chemical standards are created equal. The selection of the standard grade directly impacts the reliability of the analytical method. A Building Block (BB) grade material may have a nominal purity of >97%, but it lacks the rigorous metrological traceability required for GMP release testing. Conversely, a Certified Reference Standard (CRS) provides an absolute purity value (mass fraction) with an associated measurement uncertainty.

Table 1: Performance and Metrological Comparison of Standard Grades

ParameterCertified Reference Standard (CRS)Working Standard (WS)Building Block (BB) Grade
Primary Use Case Method Validation, Calibration, Dispute ResolutionRoutine QC Batch ReleaseEarly R&D, Synthesis
Purity Assignment Orthogonal (Mass Balance + qNMR)Calibrated against CRSHPLC-UV Area % only
SI-Traceability Yes (Unbroken chain of calibration)Secondary (Traceable to CRS)No
Uncertainty Budget Fully calculated (e.g., ± 0.5%)Derived from CRSUnknown
Non-Volatile/Water Accounting Rigorous (TGA, KF, ROI)Periodic checksOften ignored

Part 2: The Self-Validating Certification Methodology

To establish a CRS, the certification protocol must function as a self-validating system. Relying solely on chromatographic purity (HPLC Area %) is scientifically flawed because it assumes all impurities absorb UV light equally and ignores inorganic salts, residual solvents, and water.

To achieve true SI-traceability, authoritative bodies like the[2] and the [3] advocate for an orthogonal approach: Mass Balance cross-checked by Quantitative NMR (qNMR) .

The Mass Balance Approach

The mass balance method determines the absolute mass fraction of the main component by subtracting all measured impurities from 100%[4]. The causality here is exhaustive accounting: if every possible contaminant category is measured independently, the remaining mass must be the analyte.

  • Organic Impurities: Measured via UHPLC-UV/MS.

  • Water Content: Measured via Karl Fischer (KF) coulometric titration.

  • Residual Solvents: Measured via Headspace GC-FID.

  • Inorganic Residue: Measured via Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI).

Equation:Purity Factor = HPLC Area % × [1 - (%Water + %Solvents + %ROI)]

Quantitative NMR (qNMR)

To validate the mass balance result, qNMR is employed as a direct, primary method. Because the NMR signal intensity is directly proportional to the number of resonating nuclei, qNMR does not require a relative response factor. By spiking the sample with an SI-traceable internal standard (e.g., NIST-traceable Maleic Acid), the absolute purity of 1-amino-3-(2,4-dimethylphenoxy)-2-propanol can be calculated directly from the integration of its distinct aromatic or aliphatic protons.

The Self-Validation Check: The standard is only certified if the Mass Balance purity and the qNMR purity agree within a predefined statistical threshold (typically ≤0.5% variance). This ensures no "hidden" impurities (e.g., non-UV absorbing polymers) have skewed the mass balance.

Certification A Candidate Material 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol HCl B Orthogonal Purity Assessment A->B C1 Mass Balance Approach (100% - Impurities) B->C1 C2 Quantitative NMR (qNMR) (Direct Assay) B->C2 D1 HPLC-UV/MS (Organic) KF (Water) TGA/ROI (Inorganic) GC-FID (Solvents) C1->D1 D2 Internal Standard (e.g., Maleic Acid) SI-Traceable C2->D2 E Certified Reference Standard (CRS) Assigned Purity & Uncertainty D1->E D2->E

Fig 1: Orthogonal certification workflow combining Mass Balance and qNMR for SI-traceable purity assignment.

Part 3: Experimental Protocol for Trace Impurity Quantification (LC-MS/MS)

Once the CRS is established, it is utilized to quantify trace levels of 1-amino-3-(2,4-dimethylphenoxy)-2-propanol in API batches. Because APIs are complex, high-concentration matrices, ion suppression in the MS source is a significant risk.

This protocol utilizes Standard Addition combined with Matrix-Matched Calibration to create a self-validating quantification system. If the slope of the standard addition curve deviates from the external calibration curve, matrix effects are immediately flagged, preventing false-negative reporting.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh the CRS (accounting for the certified purity factor) and dissolve in Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution. Serial dilute to create working standards from 1 ng/mL to 100 ng/mL.

  • Sample Preparation (API Matrix): Dissolve the API batch in the sample diluent to a concentration of 10 mg/mL. Centrifuge at 14,000 rpm for 10 minutes to remove any insoluble particulates.

  • Standard Addition Spiking: Aliquot the API sample into four vials. Spike three vials with known, increasing concentrations of the working standard (e.g., +10, +20, +50 ng/mL). Leave the first vial unspiked.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. (The acidic modifier ensures the primary amine is fully protonated, improving peak shape and ESI+ ionization efficiency).

  • MS/MS Detection (ESI+):

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: Monitor the [M+H]+ ion at m/z 196.1 (based on the free base exact mass of 195.13 Da).

    • Product Ion: Monitor the dominant fragment (e.g., loss of the propanolamine moiety or water).

LCMS S1 Sample Prep API + ARS Spike S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI+ Ionization [M+H]+ m/z 196.1 S2->S3 S4 MRM Detection Transitions Monitored S3->S4 S5 Quantification Data Processing S4->S5

Fig 2: Step-by-step LC-MS/MS analytical workflow for trace impurity quantification in API matrices.

Part 4: Method Validation Data Summary

The performance of the certified 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride standard in the LC-MS/MS workflow demonstrates exceptional sensitivity and recovery, easily meeting the ICH Q2(R2) validation guidelines for impurity testing.

Table 2: LC-MS/MS Method Validation Parameters

Validation ParameterExperimental ResultAcceptance Criteria (ICH)
Limit of Detection (LOD) 0.5 ng/mL (S/N > 3)Reportable
Limit of Quantitation (LOQ) 1.5 ng/mL (S/N > 10) Reporting Threshold (0.05%)
Linearity Range 1.5 ng/mL – 150 ng/mL R2≥0.995
Accuracy (Recovery) 98.4% – 101.2% (Spiked Matrix)80% – 120%
Precision (Repeatability) 2.1% RSD (n=6 at LOQ) 10% RSD at LOQ
Matrix Effect -4.2% (Ion Suppression) ± 15% (Corrected via Std Addition)

References

  • Chromatography Online. "Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs". Chromatographyonline.com.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards". EDQM.eu.[Link]

Sources

Comparative

Cross-validation of LC-MS/MS methods for 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride

Application Guide: Cross-Validation of LC-MS/MS Methodologies for 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride Executive Summary 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (ADMP) is a highly pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Cross-Validation of LC-MS/MS Methodologies for 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol Hydrochloride

Executive Summary

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (ADMP) is a highly polar primary amine and a critical structural intermediate in the synthesis of aryloxypropanolamine-based pharmaceuticals (e.g., β-blockers). Due to its basicity and polarity, ADMP suffers from poor chromatographic retention and severe matrix-induced ion suppression during standard reversed-phase LC-MS/MS analysis. This guide objectively compares three chromatographic strategies (C18, HILIC, and Biphenyl) coupled with Mixed-Mode Cation Exchange (MCX) solid-phase extraction, providing a self-validating protocol for robust quantification.

The Analytical Challenge: Polarity and Matrix Effects

ADMP (CAS 1177317-23-5)[1] features a 2,4-dimethylphenoxy ring linked to a highly polar 1-amino-2-propanol chain. Like many aryloxypropanolamines[2], its primary amine group is protonated at physiological and typical mobile phase pH levels ( pKa≈9.5 ).

When analyzed using standard C18 columns, the protonated amine prevents adequate partitioning into the hydrophobic stationary phase. Consequently, ADMP elutes near the void volume ( k′<1 ). This early elution window is heavily populated by endogenous salts, polar lipids, and un-retained matrix components, leading to severe ion suppression in the electrospray ionization (ESI) source[3].

Methodological Cross-Validation

To establish a robust, self-validating system, we cross-validated three distinct chromatographic approaches following a unified sample extraction protocol.

  • Approach A: Standard C18 (The Baseline) Relies exclusively on hydrophobic dispersion forces. Fails to adequately retain the protonated primary amine, leading to co-elution with matrix interferences.

  • Approach B: HILIC (Hydrophilic Interaction) Utilizes bare silica or amide phases to retain the polar amine via a water-enriched layer and cation-exchange interactions[4]. While retention is strong, HILIC is highly sensitive to the sample diluent. Injecting aqueous samples (typical of biological extracts) disrupts the water layer, causing severe peak fronting and distortion.

  • Approach C: Biphenyl / PFP (The Optimized Choice) Provides a dual-retention mechanism. The biphenyl rings engage in π−π interactions with the 2,4-dimethylphenoxy ring of ADMP, while the polar ether and amine groups interact via dipole-dipole forces[4]. This orthogonal selectivity pushes the analyte past the suppression zone without the solvent-matching limitations of HILIC.

Experimental Design & Protocols

To ensure absolute trustworthiness, the sample preparation must actively eliminate phospholipids rather than just precipitating proteins. We utilize Mixed-Mode Strong Cation Exchange (MCX)[5].

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

Causality Insight: At pH 3, the primary amine of ADMP is fully protonated and binds ionically to the negatively charged sulfonic acid resin of the MCX cartridge. This allows for an aggressive 100% organic wash to remove neutral lipids without losing the analyte.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in Water through the 30 mg MCX cartridge.

  • Loading: Dilute 500 µL of sample 1:1 with 2% Formic Acid (ensures complete protonation). Load onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): 1.0 mL 2% Formic Acid in Water. (Removes water-soluble neutrals and acidic interferences).

  • Wash 2 (Organic): 1.0 mL 100% Methanol. (Removes neutral lipids, phospholipids, and hydrophobic matrix components).

  • Elution: 1.0 mL 5% Ammonium Hydroxide in Methanol. (Mechanism: The high pH deprotonates the primary amine, neutralizing its charge and breaking the ionic bond with the resin[5]).

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol 2: LC-MS/MS Conditions (Optimized Biphenyl Method)
  • Column: Biphenyl core-shell (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 4 mins, flush at 95% B for 1 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • MS/MS Detection: ESI Positive mode. MRM Transition: Precursor [M+H]+ m/z 196.1 Product m/z 121.1 (Targeting the stable dimethylphenoxy cation fragment).

Quantitative Data Comparison

The following table summarizes the cross-validation metrics across the three evaluated columns using the MCX-extracted samples.

ParameterApproach A: Standard C18Approach B: HILICApproach C: Biphenyl
Retention Factor ( k′ ) 0.6 (Elutes in void)4.8 (Strong retention)3.2 (Optimal retention)
Matrix Effect (%) 42% (Severe Suppression)88% (Mild Suppression)97% (Negligible)
Extraction Recovery (%) 85% ± 6.2%81% ± 8.4%94% ± 3.1%
Peak Symmetry ( As​ ) 1.65 (Severe Tailing)0.75 (Fronting/Distortion)1.05 (Ideal)
LOQ (ng/mL) 10.01.00.1

Note: Matrix Effect (%) is calculated as the ratio of the peak area in the presence of matrix to the peak area in neat solvent. Values closer to 100% indicate an absence of ion suppression/enhancement.

Discussion and Mechanistic Insights

The data clearly demonstrates that the Biphenyl + MCX workflow is the superior self-validating system for ADMP and similar primary amine aryloxypropanolamines.

While HILIC provides excellent theoretical retention for polar amines, the necessity to reconstitute the MCX eluate in a highly organic solvent (e.g., >80% Acetonitrile) to prevent peak distortion makes it operationally fragile. If the sample contains residual water, the HILIC partition layer is disrupted. Conversely, the Biphenyl column leverages π−π interactions, allowing the analyte to be reconstituted in a highly aqueous solvent (matching the initial gradient conditions). This ensures perfect peak symmetry while providing enough orthogonal retention to bypass the early-eluting suppression zone, yielding a superior LOQ of 0.1 ng/mL.

Visualization of the Validated Workflow

LCMS_Workflow cluster_0 Sample Preparation (MCX SPE) cluster_1 Chromatographic Separation Load 1. Load Sample (Acidified, pH < 3) Wash 2. Wash Interferences (100% MeOH) Load->Wash Retains protonated amine Elute 3. Elute Target (5% NH4OH in MeOH) Wash->Elute Removes neutral lipids C18 C18 Column (Poor Retention) Elute->C18 Reconstitute HILIC HILIC Column (Solvent Mismatch) Elute->HILIC Reconstitute Biphenyl Biphenyl Column (Optimal Pi-Pi & Dipole) Elute->Biphenyl Reconstitute MS Tandem Mass Spectrometry (ESI+ MRM: 196.1 -> 121.1) C18->MS High Ion Suppression HILIC->MS Peak Distortion Biphenyl->MS Clean Signal, High S/N

Fig 1. Comparative LC-MS/MS workflow for 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol.

References

  • [3] Simultaneous Detection of Residues of 25 β2-Agonists and 23 β-Blockers in Animal Foods by High-Performance Liquid Chromatography Coupled with Linear Ion Trap Mass Spectrometry | ACS Publications. Available at: [Link]

  • [5] Determination of beta-blockers and beta2-agonists in sewage by solid-phase extraction and liquid chromatography-tandem mass spectrometry | PubMed. Available at: [Link]

  • [4] Ultra-high-performance liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry method for the migration studies of primary aromatic amines from food contact materials | PMC. Available at:[Link]

  • [2] Analysis of Beta-Blockers in Environment - A Review | JSciMed Central. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride

As scientists and researchers, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As scientists and researchers, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS No. 1177317-23-5), grounding procedural steps in the principles of chemical safety and regulatory compliance. Our objective is to empower you to manage this chemical waste stream confidently, ensuring the protection of both personnel and the environment.

Hazard Assessment and Waste Characterization: The Cornerstone of Compliance

The critical first step in any chemical disposal procedure is to determine if the waste is hazardous. This determination is the legal responsibility of the entity generating the waste—a principle known as "cradle-to-grave" responsibility under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[1][2].

A Safety Data Sheet (SDS) for a similar compound, 3-Amino-1-propanol Hydrochloride, under European regulations (EC) No 1272/2008, classifies it as "Not a hazardous substance or mixture"[3]. However, this does not automatically exempt the waste in other jurisdictions, such as the United States. Under RCRA, a waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[4][5].

Therefore, you must evaluate the waste stream containing 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride against these criteria.

  • Is it a "Listed" Waste? This specific compound is not typically found on the F, K, P, or U lists of hazardous wastes[5]. However, if it is mixed with a listed solvent (e.g., acetone used for cleaning glassware), the entire mixture may need to be treated as listed hazardous waste.

  • Does it exhibit a "Characteristic"?

    • Ignitability: Does the waste have a flashpoint below 140°F (60°C)?[4] Pure 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is a solid, making this less likely unless dissolved in a flammable solvent.

    • Corrosivity: Does the aqueous waste have a pH of ≤ 2 or ≥ 12.5?[4]

    • Reactivity: Is the waste unstable, explosive, or does it react violently with water?[4]

    • Toxicity: If the waste were to leach into the groundwater, would the extract meet the toxicity criteria defined by the Toxicity Characteristic Leaching Procedure (TCLP)?

Your facility's Environmental Health and Safety (EHS) department is the definitive resource for making this determination. Never assume a chemical waste is non-hazardous without a formal assessment.

Data Summary: Regulatory and Hazard Profile
ParameterInformationSource
Chemical Name 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride-
CAS Number 1177317-23-5[6]
Hazard Classification (EC No 1272/2008) Not a hazardous substance or mixture[3]
U.S. EPA Hazardous Waste Criteria Must be evaluated by the generator for Ignitability, Corrosivity, Reactivity, and Toxicity characteristics.[4][7]
Primary Regulatory Framework (U.S.) Resource Conservation and Recovery Act (RCRA)[2][8][9]
Generator Responsibility "Cradle-to-Grave" management of waste[1][2]

Essential Safety and Handling Protocols

Prior to handling the chemical for disposal, ensure all necessary safety measures are in place. This is crucial for minimizing exposure and preventing accidental releases.

Personal Protective Equipment (PPE)

Based on standard laboratory practice for handling non-volatile chemical solids and their solutions, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side shields or goggles. If handling solutions that may splash, a face shield is recommended[10][11].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Not typically required for handling small quantities of the solid in a well-ventilated area. If creating aerosols or handling bulk quantities, consult your EHS department[10].

Spill and Emergency Procedures

Even with careful handling, spills can occur. Be prepared to act swiftly and safely.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination or exposure.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.

  • Containment & Cleanup:

    • For Solid Spills: Carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

    • For Liquid Spills (Solutions): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent for large spills.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., water), and collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in a sealed, properly labeled hazardous waste container.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride waste.

Step 1: Waste Segregation

Proper segregation is fundamental to safe and cost-effective disposal.

  • DO NOT mix this waste with incompatible chemicals.

  • DO NOT dispose of this chemical down the drain[5][7]. Sewer disposal is prohibited for most laboratory chemicals.

  • Collect waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[7][12].

Step 2: Select the Correct Waste Container

Container integrity is critical to prevent leaks and ensure safe transport.

  • Use a container that is chemically compatible with 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride and any solvents used. A high-density polyethylene (HDPE) container is a common and appropriate choice[13].

  • The container must be in good condition, free from cracks or damage, and have a secure, leak-proof lid[5].

  • Ensure the container is placed in secondary containment to prevent spills in case of primary container failure[4].

Step 3: Proper Waste Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.

  • The container must be clearly labeled with the words "Hazardous Waste" [12].

  • The label must include the full chemical name: "1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride" . Avoid using abbreviations or chemical formulas.

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the specific hazards of the waste (e.g., "Toxic" if it meets the toxicity characteristic)[12].

  • Record the accumulation start date (the date the first drop of waste was added to the container).

Step 4: Accumulation and Storage

Waste must be stored safely while awaiting pickup.

  • Store the sealed waste container in your designated SAA. The SAA must be under the control of laboratory personnel[5].

  • Keep the waste container closed at all times, except when adding waste[7].

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA[7]. Once this limit is reached, the container must be moved to a central storage area within three days.

Step 5: Arrange for Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Contact your institution's EHS department to schedule a waste pickup.

  • EHS will work with a licensed hazardous waste transporter to move the waste off-site for final disposal[8][12]. The most common disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Ensure the Uniform Hazardous Waste Manifest is completed, as this document tracks the waste from your laboratory to its final destination, fulfilling the "cradle-to-grave" requirement[1].

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the compliant disposal of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride waste.

DisposalWorkflow start Start: Generate Waste (1-Amino-3-(2,4-dimethylphenoxy) -2-propanol hydrochloride) characterize Characterize Waste (Consult SDS & RCRA Criteria) start->characterize consult_ehs Consult Facility EHS for Formal Determination characterize->consult_ehs is_hazardous Is Waste Hazardous (Listed or Characteristic)? non_haz_path Manage as Non-Hazardous Industrial Waste per EHS Protocol is_hazardous->non_haz_path  No haz_path Manage as RCRA Hazardous Waste is_hazardous->haz_path  Yes consult_ehs->is_hazardous end End: Compliant Disposal (Manifest Tracking) non_haz_path->end Follow specific EHS guidance segregate Step 1: Segregate Waste in SAA haz_path->segregate container Step 2: Use Compatible, Sealed Container segregate->container label_waste Step 3: Label with 'Hazardous Waste' & Full Contents container->label_waste store Step 4: Store Securely (Container Closed) label_waste->store pickup Step 5: Request Pickup by EHS for Licensed Disposal store->pickup pickup->end

Caption: Disposal decision workflow for chemical waste.

References

  • RCRA: Resource Conservation & Recovery Act . HazChem Environmental. [Link]

  • RCRA Hazardous Waste - 7 Keys and Its Impact | OSHACode EHS . OSHACode. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps . [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations . MedLab Magazine. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet (Japanese) . Showa Chemical. [Link]

  • Laboratory Waste Management Guidelines . [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
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1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
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